molecular formula C18H26ClN3O3 B12413729 5-Hydroxy Saxagliptin-13C,d2 (hydrochloride)

5-Hydroxy Saxagliptin-13C,d2 (hydrochloride)

Cat. No.: B12413729
M. Wt: 370.9 g/mol
InChI Key: WCCKQMJRTRWMMX-ILRICLQRSA-N
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Description

5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of 5-Hydroxy Saxagliptin, which is a hydroxylated metabolite of Saxagliptin. Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus .

Preparation Methods

The preparation of 5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 5-Hydroxy Saxagliptin molecule. The synthetic route typically involves the hydroxylation of Saxagliptin followed by isotopic labeling. The reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) has several scientific research applications, including:

    Chemistry: It is used as a tracer for quantitation during the drug development process. The incorporation of stable heavy isotopes allows for precise measurement of the compound’s pharmacokinetic and metabolic profiles.

    Biology: It is used in metabolic flux analysis (MFA) to study metabolic pathways and fluxes in biological systems.

    Medicine: It is used in the development of new pharmaceuticals, particularly for the treatment of type 2 diabetes mellitus.

    Industry: It is used in the production of isotope-labeled compounds for various industrial applications

Mechanism of Action

The mechanism of action of 5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) involves the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, 5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) increases the levels of incretin hormones, thereby improving glucose control in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) is unique due to its isotopic labeling with carbon-13 and deuterium. Similar compounds include:

Properties

Molecular Formula

C18H26ClN3O3

Molecular Weight

370.9 g/mol

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride

InChI

InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17?,18?;/m1./s1/i2D2,15+1;

InChI Key

WCCKQMJRTRWMMX-ILRICLQRSA-N

Isomeric SMILES

[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)[13C](=O)[C@H](C34CC5CC(C3)(CC(C5)(C4)O)O)N)[2H].Cl

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl

Origin of Product

United States

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